molecular formula C17H19FN2O2S B215800 1-(2,4-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea

1-(2,4-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea

Cat. No. B215800
M. Wt: 334.4 g/mol
InChI Key: RNKNLWCRYHYXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as "DMPEF" and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of DMPEF is not fully understood. However, it is believed to act by inducing apoptosis (programmed cell death) in cancer cells. DMPEF has also been found to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DMPEF has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell damage. DMPEF has also been found to increase the levels of certain antioxidants in the body, which can help protect against oxidative damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of DMPEF is its potent anti-cancer activity. It has been found to be effective against various types of cancer cells, making it a promising candidate for further development as a cancer treatment. However, DMPEF has certain limitations as well. It is relatively unstable and can degrade over time, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on DMPEF. One potential area of study is the development of more stable analogs of DMPEF that can be used in lab experiments and potentially as cancer treatments. Another area of research is the investigation of the mechanism of action of DMPEF, which could help identify new targets for cancer therapy. Additionally, the potential use of DMPEF in combination with other anti-cancer drugs is an area of interest for future research.

Synthesis Methods

The synthesis of DMPEF involves the reaction of 2,4-dimethoxybenzaldehyde with 4-fluoroacetophenone in the presence of ammonium acetate and acetic acid. The resulting product is then treated with thiourea and potassium hydroxide to obtain DMPEF.

Scientific Research Applications

DMPEF has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. DMPEF has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells.

properties

Product Name

1-(2,4-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea

Molecular Formula

C17H19FN2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea

InChI

InChI=1S/C17H19FN2O2S/c1-21-14-7-8-15(16(11-14)22-2)20-17(23)19-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H2,19,20,23)

InChI Key

RNKNLWCRYHYXHO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)F)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.